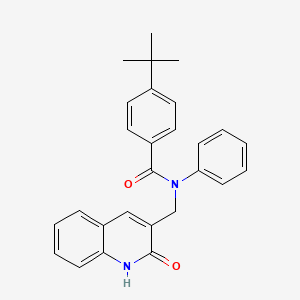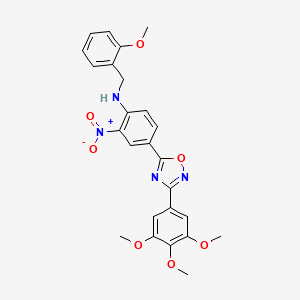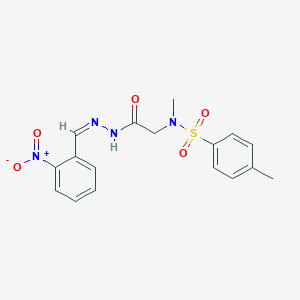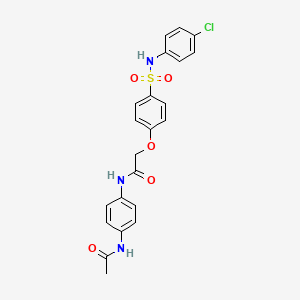
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide, also known as AC-265347, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2006 and has since been the subject of extensive scientific research.
Mecanismo De Acción
The exact mechanism of action of N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. Specifically, N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has been shown to inhibit the activity of the enzyme IKKβ, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of the enzyme Aurora-A, which is involved in cell division and is overexpressed in many types of cancer.
Biochemical and Physiological Effects
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has been shown to have anti-inflammatory and anti-cancer effects in vitro, but its effects in vivo are not yet fully understood. It has been shown to reduce inflammation in animal models of rheumatoid arthritis, but its effects on cancer growth in vivo have not yet been studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes. However, it also has limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide. One area of research could be to investigate its potential as a treatment for other inflammatory diseases, such as inflammatory bowel disease. Another area of research could be to investigate its potential as a treatment for other types of cancer, such as breast cancer. Additionally, further studies are needed to fully understand its mechanism of action and its effects in vivo.
Métodos De Síntesis
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide is synthesized through a multi-step process involving the reaction of various intermediates. The synthesis starts with the reaction of 4-acetamidophenol with 4-chlorobenzenesulfonyl chloride to form 4-(N-(4-chlorophenyl)sulfamoyl)acetanilide. This intermediate is then coupled with 4-bromophenol in the presence of a palladium catalyst to form N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been investigated as a treatment for rheumatoid arthritis. N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has also been studied for its potential as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-15(27)24-17-6-8-18(9-7-17)25-22(28)14-31-20-10-12-21(13-11-20)32(29,30)26-19-4-2-16(23)3-5-19/h2-13,26H,14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGBLWAHHRSDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715395.png)
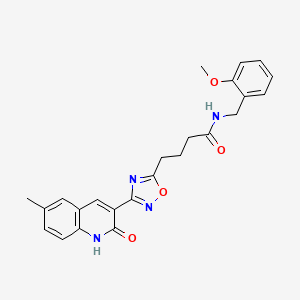
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)
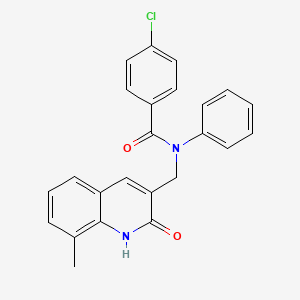

![ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B7715416.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)
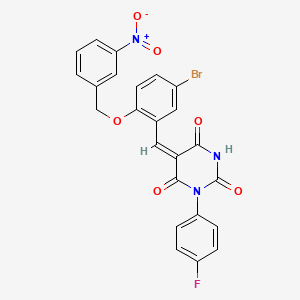
![5-oxo-N-(2-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715424.png)

